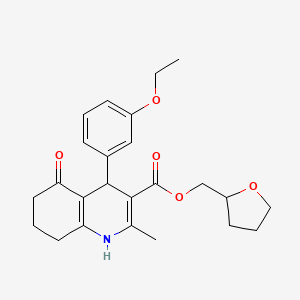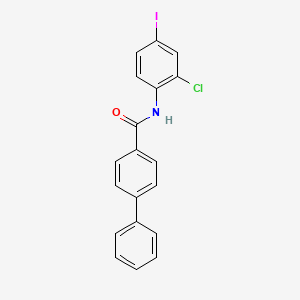
N-(2-chloro-4-iodophenyl)-4-biphenylcarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-4-iodophenyl)-4-biphenylcarboxamide, also known as CI-994, is a small molecule inhibitor that has been widely studied for its potential use in cancer treatment. It belongs to the class of compounds known as histone deacetylase inhibitors (HDACi), which have been shown to have anti-tumor effects by inducing cell cycle arrest, apoptosis, and differentiation in cancer cells.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-iodophenyl)-4-biphenylcarboxamide involves inhibition of histone deacetylase enzymes, which play a critical role in regulating gene expression and chromatin structure. By inhibiting HDACs, N-(2-chloro-4-iodophenyl)-4-biphenylcarboxamide can alter the expression of genes involved in cell cycle regulation, apoptosis, and differentiation, leading to anti-tumor effects.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, N-(2-chloro-4-iodophenyl)-4-biphenylcarboxamide has been shown to have other biochemical and physiological effects. It has been shown to increase the acetylation of histone proteins, which can lead to changes in chromatin structure and gene expression. It has also been shown to inhibit the activity of certain enzymes involved in angiogenesis, the process by which new blood vessels are formed to support tumor growth.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-chloro-4-iodophenyl)-4-biphenylcarboxamide as a research tool is its specificity for HDAC enzymes, which allows for targeted inhibition of these enzymes without affecting other cellular processes. However, like other small molecule inhibitors, N-(2-chloro-4-iodophenyl)-4-biphenylcarboxamide has limitations in terms of its bioavailability and toxicity, which can affect its efficacy in vivo.
Future Directions
There are several areas of future research that could be explored with N-(2-chloro-4-iodophenyl)-4-biphenylcarboxamide. One area of interest is the development of combination therapies that incorporate N-(2-chloro-4-iodophenyl)-4-biphenylcarboxamide with other anti-cancer agents, such as chemotherapy or immunotherapy. Another area of interest is the study of the epigenetic changes induced by N-(2-chloro-4-iodophenyl)-4-biphenylcarboxamide, and their potential role in cancer progression and treatment. Additionally, further studies are needed to determine the optimal dosing and administration of N-(2-chloro-4-iodophenyl)-4-biphenylcarboxamide in clinical trials, and to identify biomarkers that can predict response to treatment.
Synthesis Methods
N-(2-chloro-4-iodophenyl)-4-biphenylcarboxamide can be synthesized using a multi-step process that involves the reaction of 2-chloro-4-iodobenzonitrile with 4-biphenylcarboxylic acid, followed by reduction and acylation steps. The final product is obtained in high yield and purity, making it suitable for use in scientific research.
Scientific Research Applications
N-(2-chloro-4-iodophenyl)-4-biphenylcarboxamide has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting tumor growth and metastasis. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, prostate, and colon cancer cells.
properties
IUPAC Name |
N-(2-chloro-4-iodophenyl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClINO/c20-17-12-16(21)10-11-18(17)22-19(23)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNIARPUNYUIOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-iodophenyl)-4-phenylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

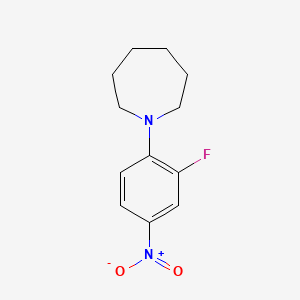
![3-fluoro-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5108742.png)

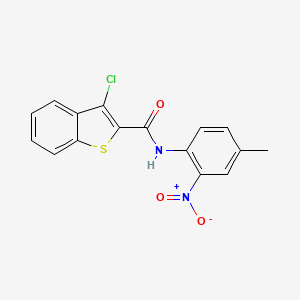

![1-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl-4-piperidinecarboxylic acid](/img/structure/B5108775.png)

![1-(2-hydroxybenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B5108783.png)
![5-[(mesitylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5108798.png)
![N-[(3-methylphenyl)(4-methylphenyl)methyl]urea](/img/structure/B5108799.png)
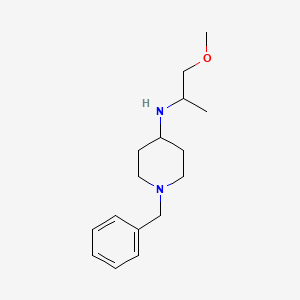
![5,12-di-2-pyridinyl-5,12-diazapentacyclo[7.5.2.0~2,8~.0~3,7~.0~10,14~]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B5108810.png)
![7-(4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5108835.png)
